Cas no 303994-82-3 (2-Cyano-N-(dimethylamino)methylene-3-(4-methoxyphenyl)acrylamide)
2-Cyano-N-(dimethylamino)methylene-3-(4-methoxyphenyl)acrylamide Chemical and Physical Properties
Names and Identifiers
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- 2-CYANO-N-[(DIMETHYLAMINO)METHYLENE]-3-(4-METHOXYPHENYL)ACRYLAMIDE
- 2-Propenamide, 2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-
- 2-Cyano-N-(dimethylamino)methylene-3-(4-methoxyphenyl)acrylamide
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2-Cyano-N-(dimethylamino)methylene-3-(4-methoxyphenyl)acrylamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C012722-0.5mg |
2-Cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide |
303994-82-3 | 0.5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C012722-1mg |
2-Cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide |
303994-82-3 | 1mg |
$ 80.00 | 2022-06-06 | ||
| TRC | C012722-2.5mg |
2-Cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide |
303994-82-3 | 2.5mg |
$ 155.00 | 2022-06-06 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00896959-1g |
(2E)-2-Cyano-N-[(1E)-(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide |
303994-82-3 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
| A2B Chem LLC | AI73340-1mg |
(2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide |
303994-82-3 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI73340-5mg |
(2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide |
303994-82-3 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI73340-10mg |
(2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide |
303994-82-3 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI73340-500mg |
(2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide |
303994-82-3 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AI73340-1g |
(2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide |
303994-82-3 | >90% | 1g |
$1295.00 | 2024-04-20 | |
| A2B Chem LLC | AI73340-5g |
(2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide |
303994-82-3 | >90% | 5g |
$4744.00 | 2024-04-20 |
2-Cyano-N-(dimethylamino)methylene-3-(4-methoxyphenyl)acrylamide Suppliers
2-Cyano-N-(dimethylamino)methylene-3-(4-methoxyphenyl)acrylamide Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 2-Cyano-N-(dimethylamino)methylene-3-(4-methoxyphenyl)acrylamide
Introduction to 2-Cyano-N-(dimethylamino)methylene-3-(4-methoxyphenyl)acrylamide (CAS No. 303994-82-3)
2-Cyano-N-(dimethylamino)methylene-3-(4-methoxyphenyl)acrylamide, with the CAS number 303994-82-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of acrylamides, which are widely studied for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, including its cyano group, dimethylamino functionality, and methoxy-substituted phenyl ring, contribute to its intriguing chemical properties and make it a valuable candidate for further exploration.
The synthesis and characterization of 2-Cyano-N-(dimethylamino)methylene-3-(4-methoxyphenyl)acrylamide have been the focus of several recent studies, aiming to uncover its pharmacological potential. The presence of the cyano group at the 2-position enhances the electrophilicity of the molecule, making it a suitable precursor for various chemical reactions. Additionally, the dimethylamino group introduces basicity, which can be exploited in designing molecules that interact with acidic biological targets. The 4-methoxyphenyl ring adds another layer of complexity, influencing both the electronic and steric properties of the compound.
In recent years, there has been a growing interest in acrylamides as scaffolds for drug discovery. These compounds have shown promise in various therapeutic areas, including cancer treatment, inflammation modulation, and neuroprotection. The specific arrangement of functional groups in 2-Cyano-N-(dimethylamino)methylene-3-(4-methoxyphenyl)acrylamide suggests that it may exhibit multiple modes of action, making it a versatile tool for investigating complex biological pathways.
One of the most compelling aspects of this compound is its potential to serve as a precursor for more complex molecules through functional group transformations. For instance, the cyano group can be reduced to an amine or converted into a carboxylic acid, while the acrylate moiety can undergo polymerization or undergo Michael additions with nucleophiles. These transformations open up numerous possibilities for designing derivatives with tailored properties for specific applications.
The methoxy-substituted phenyl ring in 2-Cyano-N-(dimethylamino)methylene-3-(4-methoxyphenyl)acrylamide also plays a crucial role in determining its biological activity. Phenolic derivatives are well-known for their antioxidant and anti-inflammatory properties, and the methoxy group can modulate these effects by influencing electronic distribution and solubility. This feature makes the compound particularly interesting for investigating its potential in therapeutic contexts where redox balance and inflammation are key factors.
Recent studies have begun to explore the pharmacological profile of this compound using both in vitro and in vivo models. Initial findings suggest that it may possess significant anti-inflammatory and antioxidant activities, which could be beneficial in treating chronic inflammatory diseases and oxidative stress-related conditions. The ability of 2-Cyano-N-(dimethylamino)methylene-3-(4-methoxyphenyl)acrylamide to interact with multiple biological targets makes it a promising candidate for further development into a lead compound for drug discovery programs.
The synthesis of this compound has also been optimized to ensure high yield and purity, which are critical factors for pharmaceutical applications. Advanced synthetic techniques have been employed to introduce the various functional groups with high precision, minimizing side reactions and ensuring the formation of the desired product. These efforts have resulted in a robust synthetic route that can be scaled up for larger-scale production.
In conclusion, 2-Cyano-N-(dimethylamino)methylene-3-(4-methoxyphenyl)acrylamide (CAS No. 303994-82-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further exploration. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a crucial role in the development of novel therapeutic agents.
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